2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol
Overview
Description
2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is a chlorinated derivative of phenol with the molecular formula C12H6Cl4O2. This compound is known for its antimicrobial and antibacterial properties, making it a valuable ingredient in various personal care products and household disinfectants .
Preparation Methods
The synthesis of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol typically involves the chlorination of phenol. One common method is the chlorination of phenol in the presence of nitrobenzene and fuming sulfuric acid . Another method involves the decomposition of the diazotate of 2,6-dichloro-4-aminophenol . Industrial production often relies on these methods due to their efficiency and scalability.
Chemical Reactions Analysis
2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react vigorously with oxidizing agents and acids . Common reagents used in these reactions include chlorine gas, sulfuric acid, and nitrobenzene. Major products formed from these reactions include dichlorophenol and other chlorinated derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as an active ingredient in personal care products such as cosmetics, toothpastes, shampoos, mouthwash, and sanitizers due to its antimicrobial properties . It is also used in the production of plastics and fibers because of its high thermal stability . Additionally, it has applications in the field of electrochemistry as a greener alternative to traditional chemical oxidation methods .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol involves its ability to disrupt bacterial cell membranes, leading to cell death. It targets and inhibits the activity of specific enzymes involved in bacterial cell wall synthesis, thereby preventing bacterial propagation . This compound’s antimicrobial properties make it effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol is similar to other chlorinated phenols such as 2,4-dichlorophenol and triclosan. it is unique in its higher thermal stability and broader spectrum of antimicrobial activity . Other similar compounds include 2,4-dichlorophenoxyacetic acid and 2,6-dichlorophenol .
Properties
IUPAC Name |
2,4-dichloro-6-(2,4-dichlorophenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRFQOGSGBKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187439 | |
Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33779-77-0 | |
Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033779770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-(2,4-dichlorophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-6-(2,4-DICHLOROPHENOXY)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5I2WQ96B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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